1-Phenoxy-4-(2-propyn-1-yl)benzene
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Overview
Description
1-Phenoxy-4-(prop-2-yn-1-yl)benzene is an organic compound characterized by a phenoxy group attached to a benzene ring, which is further substituted with a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenoxy-4-(prop-2-yn-1-yl)benzene typically involves the reaction of phenol derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. This method yields the desired compound in good yields (53-85%) depending on the substituents on the phenol derivative .
Industrial Production Methods: While specific industrial production methods for 1-phenoxy-4-(prop-2-yn-1-yl)benzene are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 1-Phenoxy-4-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted by electrophiles.
Oxidation and Reduction Reactions: The prop-2-yn-1-yl group can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine (Br₂) and iron (Fe) as a catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products:
Substitution Products: Depending on the electrophile, various substituted benzene derivatives can be formed.
Oxidation Products: Carboxylic acids or ketones can be obtained from the oxidation of the prop-2-yn-1-yl group.
Reduction Products: Alkanes or alkenes can be formed from the reduction of the prop-2-yn-1-yl group.
Scientific Research Applications
1-Phenoxy-4-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antibacterial and antiurease activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenoxy-4-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, such as urease, by binding to the active site and preventing the enzyme’s function . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.
Comparison with Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but with a methoxy group instead of a phenoxy group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains an additional benzoyl group, making it more complex.
1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene: Features a tert-butyl group, which affects its reactivity and applications.
Uniqueness: 1-Phenoxy-4-(prop-2-yn-1-yl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
70090-70-9 |
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Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-phenoxy-4-prop-2-ynylbenzene |
InChI |
InChI=1S/C15H12O/c1-2-6-13-9-11-15(12-10-13)16-14-7-4-3-5-8-14/h1,3-5,7-12H,6H2 |
InChI Key |
QKFHORAILCYMBG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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